ROX DBCO, 5-isomer
Description
Contextualizing Bioorthogonal Chemical Reactions in Advanced Biological Research
Bioorthogonal chemistry provides a powerful toolset for studying and manipulating complex biological systems, holding significant potential for advancing translational research. nih.gov Its applications span selective labeling, imaging, drug targeting, and manipulation of biomacromolecules in living systems. nih.gov This approach offers advantages over traditional methods, including high specificity, compatibility with biological systems, and minimal interference with biological processes. nih.gov
Historical Development and Significance of Click Chemistry Methodologies
The concept of "click chemistry" was introduced by K. Barry Sharpless in 2001, emphasizing efficiency, simplicity, selectivity, and modularity in joining molecular building blocks. wikipedia.orgchempep.comacs.orgorganic-chemistry.org This approach was inspired by nature's efficient molecular assembly processes. chempep.com The term "click" conveys the ease and reliability of snapping molecular pieces together. chempep.comacs.org The field gained significant momentum with the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), independently reported by the Sharpless and Meldal groups in 2002, which became a signature click reaction. wikipedia.org The significance of click chemistry and bioorthogonal chemistry was recognized with the Nobel Prize in Chemistry in 2022 awarded to Carolyn R. Bertozzi, Morten P. Meldal, and K. Barry Sharpless. wikipedia.orgwikipedia.orgchempep.com
Click chemistry has revolutionized various fields, including drug discovery, materials science, and bioconjugation, by providing reliable and selective methods for creating complex structures from simple units. chempep.comacs.orgcreativepegworks.com
Evolution of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While the CuAAC reaction is highly efficient, the requirement for a copper catalyst poses toxicity issues in biological systems. This limitation spurred the development of copper-free click chemistry methods. wikipedia.orgmdpi.com Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) emerged as a crucial bioorthogonal reaction that proceeds without a metal catalyst. wikipedia.orgwikipedia.orgmagtech.com.cnnih.gov This reaction relies on the inherent strain of cyclic alkynes, such as cyclooctynes, to enhance their reactivity towards azides. wikipedia.orgmdpi.commagtech.com.cn The driving force for the reaction comes from the release of this strain upon forming a stable triazole product. magtech.com.cn
The development of highly reactive cyclooctynes has been a key focus in advancing SPAAC for biological applications. magtech.com.cnnih.gov Strategies to increase reactivity include enhancing ring strain and incorporating electron-withdrawing groups. magtech.com.cn SPAAC has proven widely useful for labeling glycans, proteins, and lipids in living cells, as well as in material sciences. nih.gov Its advantages include not requiring a toxic metal catalyst, high efficiency in complex environments, and the ability to proceed at ambient temperatures. nih.gov Dibenzocyclooctyne (DBCO) is a widely used strained alkyne reagent in SPAAC due to its enhanced reactivity with azides. mdpi.com
ROX DBCO, 5-Isomer as a Specialized Fluorescent Bioconjugation Reagent
This compound is a reagent designed for fluorescent labeling through bioorthogonal click chemistry. antibodies.comlumiprobe.combroadpharm.com It combines a bright fluorescent dye, ROX (Rhodamine X or Carboxy-X-rhodamine), with a bioorthogonal handle, DBCO (dibenzocyclooctyne). antibodies.comlumiprobe.combroadpharm.com The 5-isomer designation refers to the specific attachment point of the DBCO moiety to the ROX dye core. antibodies.comlumiprobe.com
Dual Functionality: Integration of Fluorescent Tag and Bioorthogonal Handle
The key feature of this compound is its dual functionality. It acts as both a fluorescent reporter and a reactive handle for bioorthogonal conjugation. The ROX component provides strong fluorescence properties, with an excitation maximum around 570-580 nm and an emission maximum around 591-604 nm. antibodies.combroadpharm.commedchemexpress.comaatbio.com This makes it suitable for detection and imaging applications. The DBCO moiety provides the bioorthogonal reactivity, specifically its ability to undergo rapid and selective reaction with azide-tagged molecules via the copper-free SPAAC reaction. antibodies.comlumiprobe.combroadpharm.com This integration allows for the covalent attachment of the fluorescent tag to biomolecules or other targets that have been functionalized with azide (B81097) groups, without the need for a potentially toxic metal catalyst. antibodies.comlumiprobe.combroadpharm.com
Role in Advancing Molecular and Cellular Labeling Strategies
This compound plays a significant role in advancing molecular and cellular labeling strategies by enabling fluorescent tagging in complex biological environments. The bioorthogonal nature of the DBCO-azide reaction ensures that labeling can occur with high specificity and minimal background signal from reactions with endogenous molecules. wikipedia.orgabpbio.com This is particularly valuable for studying biomolecules within living cells or organisms where traditional labeling methods might be disruptive or non-selective.
The use of this compound allows researchers to fluorescently label azide-modified biomolecules such as proteins, nucleic acids, and lipids. nih.gov This enables their visualization, tracking, and study using fluorescence microscopy, flow cytometry, and other fluorescence-based techniques. The ability to perform this labeling under mild, physiological conditions is crucial for maintaining the viability and function of biological systems.
Detailed research findings utilizing similar DBCO-dye conjugates highlight their effectiveness in various labeling applications. For example, DBCO-dye conjugates have been used for direct in-gel fluorescence detection and cellular imaging of modified proteins and for site-specific labeling of RNA. abpbio.com The high reactivity of DBCO allows for efficient labeling even at low concentrations. magtech.com.cn
Scope and Academic Relevance of this compound Research
Research involving this compound falls within the broader scope of bioorthogonal chemistry and its applications in chemical biology, molecular imaging, and biotechnology. The academic relevance of studying and utilizing such reagents lies in their contribution to developing new methods for understanding biological processes at the molecular and cellular levels.
Studies focusing on this compound or similar DBCO-dye conjugates contribute to:
Developing and optimizing bioorthogonal labeling protocols for specific biomolecules or cellular structures.
Investigating the kinetics and efficiency of the SPAAC reaction in various biological contexts.
Creating novel fluorescent probes for advanced imaging techniques.
Enabling multiplexed labeling experiments when used in conjunction with other bioorthogonal reactions and spectrally distinct fluorophores.
The ongoing development and application of reagents like this compound underscore the continued importance of bioorthogonal chemistry as a dynamic and expanding field in academic research, providing powerful tools for exploring biological complexity. nih.govpcbiochemres.com
Properties
Molecular Formula |
C54H50N4O5 |
|---|---|
Molecular Weight |
835.02 |
IUPAC Name |
N/A |
InChI |
InChI=1S/C54H50N4O5/c59-47(58-33-39-14-4-3-12-34(39)21-22-35-13-5-6-19-46(35)58)20-2-1-7-25-55-53(60)38-23-24-40(43(32-38)54(61)62)48-44-30-36-15-8-26-56-28-10-17-41(49(36)56)51(44)63-52-42-18-11-29-57-27-9-16-37(50(42)57)31-45(48)52/h3-6,12-14,19,23-24,30-32H,1-2,7-11,15-18,20,25-29,33H2,(H-,55,60,61,62) |
InChI Key |
UGNFZBOWTJKONJ-UHFFFAOYSA-N |
SMILES |
O=C(NCCCCCC(N1CC(C=CC=C2)=C2C#CC3=C1C=CC=C3)=O)C4=CC=C(C(C([O-])=O)=C4)C(C5=CC(CCC6)=C(N6CCC7)C7=C5O8)=C(C=C9CCC%10)C8=C%11C9=[N+]%10CCC%11 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Chemical Structure and Synthetic Methodologies of Rox Dbco, 5 Isomer
Structural Elucidation of ROX (Rhodamine X / Rhodamine 101) as a Fluorophore Component
Rhodamine X (ROX), also known as Rhodamine 101, is a fluorescent dye belonging to the rhodamine family, which is characterized by a xanthene core structure. sci-hub.catnih.gov Rhodamines are widely utilized as fluorescent labels in biological research due to their excellent photophysical properties, including high molar absorptivity, significant fluorescence quantum yields, and good photostability. nih.govnih.gov
ROX is a red-emitting fluorophore, making it particularly valuable for multicolor imaging applications and for use in quantitative real-time polymerase chain reaction (qPCR). broadpharm.comlumiprobe.commedchemexpress.com The rigid structural framework of ROX, which includes multiple n-propylene bridges that bridge the terminal nitrogen atoms to the central xanthene core, contributes to its intense absorption and emission characteristics. nih.govacs.org This structural rigidity helps to prevent fluorescence deactivation through non-radiative decay processes. nih.gov
Table 1: Photophysical Properties of ROX
| Property | Value |
|---|---|
| Excitation Maximum (Ex) | ~570-578 nm broadpharm.comaatbio.com |
| Emission Maximum (Em) | ~591-604 nm broadpharm.combroadpharm.comaatbio.com |
| Molar Extinction Coefficient | ~93,000 cm⁻¹M⁻¹ broadpharm.combroadpharm.com |
Structural Analysis of Dibenzocyclooctyne (DBCO) as a Bioorthogonal Handle
Dibenzocyclooctyne (DBCO), also known as aza-dibenzocyclooctyne (ADIBO), is a key component in the field of bioorthogonal chemistry. biotium.com Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org
The structure of DBCO is that of a cyclic alkyne with significant ring strain. This intrinsic molecular tension makes it highly reactive toward azide-containing molecules in a reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). lumiprobe.com This reaction is a form of "click chemistry" that proceeds rapidly and efficiently under physiological conditions (neutral pH, aqueous environment) without the need for a cytotoxic copper catalyst, which is required for the conventional azide-alkyne cycloaddition (CuAAC). biotium.com The reaction between a DBCO group and an azide (B81097) forms a stable triazole linkage. Due to its high reactivity and bioorthogonality, DBCO has become a widely used tool for labeling biomolecules within living cells and organisms. biotium.comnih.gov
Significance of the 5-Isomer Specificity
The designation "5-isomer" is critical and refers to the specific attachment point of the DBCO linker on the pendent phenyl ring of the ROX molecule. When functionalized rhodamine dyes like carboxy-X-rhodamine (the precursor to ROX DBCO) are synthesized using traditional methods, a mixture of two regioisomers, the 5- and 6-isomers, is often produced. sci-hub.catnih.gov
The production of isomeric mixtures is a well-documented obstacle in the synthesis of functionalized rhodamines. sci-hub.catresearchgate.net This occurs when an unsymmetrical reagent, such as 4-carboxyphthalic anhydride (B1165640), is used, as it possesses two non-equivalent carbonyl groups that can react during the Friedel-Crafts type condensation with meta-aminophenol derivatives. sci-hub.cat The resulting 5- and 6-isomers are often difficult to separate via standard chromatographic methods. sci-hub.cat
Regioisomeric purity is crucial for research applications for several reasons:
Reproducibility: A defined, single isomer ensures consistency between experiments. Batches of mixed isomers can have varying ratios, leading to variability in experimental results. nih.gov
Characterization: The presence of a single isomer simplifies the characterization of the final bioconjugate.
Differing Properties: The 5- and 6-isomers can exhibit different properties, including reactivity, electrophoretic mobility, and even cellular toxicity. sci-hub.cat Using an isomerically pure compound eliminates these variables.
The precise point of attachment of the DBCO linker dictates its spatial orientation relative to the core fluorophore. This defined stereochemistry is important because the proximity and orientation of the DBCO group and the subsequent triazole ring (formed after conjugation) could potentially influence the photophysical properties of the ROX dye. Furthermore, in applications where the labeled molecule interacts with other biological structures (e.g., an antibody binding to its antigen), the precise positioning of the dye, as determined by the isomer, can be critical for avoiding steric hindrance and ensuring the proper function of the biomolecule. Therefore, starting with an isomerically pure precursor like 5-Carboxy-X-Rhodamine (5-ROX) is essential for creating a final product with predictable and consistent chemical and physical properties. broadpharm.comthermofisher.com
Synthetic Approaches for Isomerically Pure ROX DBCO, 5-Isomer
The synthesis of this compound, is a multi-step process that hinges on the ability to first generate an isomerically pure, functionalized ROX molecule.
Traditional synthetic routes that lead to isomeric mixtures are often avoided in favor of methods that yield a single isomer directly. sci-hub.catresearchgate.net An effective strategy to achieve this involves replacing the typically used unsymmetrical anhydride with a reagent that has only a single point of reactivity for the condensation reaction. researchgate.net
One such advanced method utilizes phthalaldehydic acids as anhydride replacements. researchgate.net These reagents ensure that the condensation with the aminophenol precursor occurs at a defined position, thus leading directly to a single-isomer product and circumventing the problematic isomer generation altogether. sci-hub.catresearchgate.net This approach has been successfully applied to the synthesis of various rhodamine family members, including X-Rhodamine. researchgate.net
Another reported method for accessing single-isomer rhodamines involves the conversion of isomerically pure fluoresceins into the corresponding rhodamines through a palladium-mediated C-N cross-coupling reaction. sci-hub.cat An efficient route to 5- and 6-carboxy-X-rhodamines involves the symmetrical condensation of two equivalents of an 8-hydroxyjulolidine derivative with one equivalent of 4-carboxyphthalic anhydride. nih.govacs.org While this initial reaction produces a mixture, the isomers can be separated by flash chromatography to isolate the pure 5-carboxy-X-rhodamine precursor. nih.gov
Once the isomerically pure 5-carboxy-X-rhodamine is obtained, the final step is the conjugation to a DBCO moiety that contains an amine linker. This is typically achieved by activating the carboxylic acid group of the ROX molecule, often by converting it into an N-hydroxysuccinimidyl (NHS) ester. acs.orgnih.gov This activated ester then readily reacts with the primary amine of the DBCO linker to form a stable amide bond, yielding the final this compound conjugate.
Strategies for Controlled Isomer Generation and Separation
The synthesis of carboxy-X-rhodamine (ROX) typically results in a mixture of two structural isomers, the 5-isomer and the 6-isomer, due to the non-symmetrical nature of the 4-carboxyphthalic anhydride precursor. The isolation of the pure 5-isomer is a critical step as the point of attachment for the DBCO moiety affects the dye's properties and its interaction with target molecules. Several strategies have been developed to control and separate these isomers.
One effective method involves the separation of intermediate compounds formed during the synthesis. In a stepwise approach, the condensation of the aminophenol precursor with 4-carboxyphthalic anhydride can be controlled to form ketone intermediates. These isomeric ketones often exhibit different physical properties. For instance, one isomer may be crystalline and poorly soluble in a specific solvent like diethyl ether, while the other remains amorphous and readily soluble. researchgate.net This difference in solubility and crystallinity allows for the separation of the majority of the desired intermediate isomer through simple trituration or recrystallization. researchgate.netresearchgate.net Subsequent column chromatography can then be used to purify the remaining mixture, yielding the isomerically pure ketone which is then converted to the final 5-Carboxy-X-rhodamine. researchgate.net
Another widely used strategy is the chromatographic separation of the final 5- and 6-carboxy-X-rhodamine products. High-performance liquid chromatography (HPLC) or flash chromatography are employed to resolve the isomeric mixture. nih.gov The separation can be challenging due to the similar polarity of the two isomers. To improve separation efficiency, the mixture of carboxylic acids is sometimes converted into their ester derivatives. This derivatization alters the polarity of the molecules, often facilitating a more effective chromatographic separation. Following isolation, the pure ester isomer is hydrolyzed back to the desired carboxylic acid.
Precursor Molecules and Reaction Conditions for DBCO Conjugation
The synthesis of this compound is a conjugation reaction that attaches a dibenzocyclooctyne (DBCO) group to the isomerically pure 5-Carboxy-X-rhodamine (5-ROX) fluorophore. The DBCO moiety is essential for copper-free click chemistry, a bioorthogonal reaction that allows for the labeling of azide-containing molecules in biological systems without the need for a cytotoxic copper catalyst. glenresearch.combroadpharm.com
The primary precursor molecules for this conjugation are:
5-Carboxy-X-rhodamine (5-ROX): The purified 5-isomer of the fluorophore, containing a carboxylic acid functional group that serves as the attachment point.
A DBCO derivative with a reactive amine: Typically, a molecule such as DBCO-amine or DBCO-PEG-amine is used. The amine group provides a nucleophile to react with the activated carboxylic acid of the 5-ROX.
The conjugation is an amidation reaction that forms a stable amide bond. The reaction generally proceeds in two steps. First, the carboxylic acid on the 5-ROX is "activated" to make it more susceptible to nucleophilic attack. This is commonly achieved by converting it into an N-hydroxysuccinimide (NHS) ester. The resulting ROX-NHS ester is then reacted with the amine-functionalized DBCO.
The reaction conditions are typically mild to preserve the integrity of the complex dye and the strained DBCO ring system. The conjugation is often carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solubilize both precursor molecules. lumiprobe.comlumiprobe.com The reaction can proceed efficiently at room temperature over a period of a few hours to overnight. glenresearch.comlumiprobe.com
| Precursor Molecule | Role in Synthesis |
| 5-Carboxy-X-rhodamine (5-ROX) | The fluorescent core containing the carboxylic acid handle for conjugation. |
| DBCO-Amine | Provides the strained alkyne (DBCO) for click chemistry and an amine for amide bond formation. |
| N-Hydroxysuccinimide (NHS) | Activating agent for the carboxylic acid group on 5-ROX. |
Spectroscopic Characteristics Pertinent to Research Design
The utility of this compound as a fluorescent label is defined by its photophysical properties. These characteristics, including its absorption and emission spectra, quantum yield, and extinction coefficient, are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and ensuring sensitive detection.
Absorption and Emission Spectral Profiles of this compound
This compound is a bright, red-emitting fluorescent dye. lumiprobe.com It absorbs light most efficiently in the yellow-green region of the visible spectrum and emits light in the orange-red region. This significant separation between the absorption and emission maxima, known as the Stokes shift, is advantageous as it minimizes spectral overlap and improves the signal-to-noise ratio in fluorescence measurements.
The specific spectral profile is as follows:
Excitation Maximum (λex): The peak wavelength of light absorption is approximately 570 nm . lumiprobe.combroadpharm.com
Emission Maximum (λem): The peak wavelength of fluorescence emission is approximately 591 nm . lumiprobe.combroadpharm.com
The base fluorophore, 5-Carboxy-X-rhodamine, has a very similar spectral profile, with reported excitation and emission maxima around 578 nm and 604 nm, respectively, indicating that the addition of the DBCO linker has a minimal effect on the core spectroscopic properties of the rhodamine dye. aatbio.com
Quantum Yield and Extinction Coefficient as Performance Metrics
The performance of a fluorophore is quantified by its brightness, which is a function of its extinction coefficient and fluorescence quantum yield.
Extinction Coefficient (ε): This value measures the probability of a molecule absorbing a photon of light at a specific wavelength. A higher extinction coefficient indicates a greater ability to absorb light, leading to a potentially brighter fluorescent signal. For this compound, the molar extinction coefficient at its absorption maximum is reported to be 93,000 L·mol⁻¹·cm⁻¹ . lumiprobe.combroadpharm.com
Fluorescence Quantum Yield (Φ): This metric describes the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The quantum yield can range from 0 to 1.0. A value close to 1.0 indicates that nearly every absorbed photon results in an emitted fluorescent photon, signifying a highly efficient and bright dye. This compound is reported to have an exceptionally high fluorescence quantum yield of 1.00 . lumiprobe.com
The combination of a high extinction coefficient and a perfect quantum yield makes this compound an extremely bright and sensitive fluorescent probe for a variety of applications.
| Spectroscopic Property | Value | Significance |
| Excitation Maximum | 570 nm lumiprobe.combroadpharm.com | Optimal wavelength for exciting the fluorophore. |
| Emission Maximum | 591 nm lumiprobe.combroadpharm.com | Peak wavelength of emitted fluorescence for detection. |
| Extinction Coefficient (ε) | 93,000 L·mol⁻¹·cm⁻¹ lumiprobe.combroadpharm.com | High light-absorbing capability. |
| Quantum Yield (Φ) | 1.00 lumiprobe.com | Maximum fluorescence efficiency. |
Reaction Mechanisms and Kinetics in Bioorthogonal Labeling
Principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a [3+2] cycloaddition reaction between an azide (B81097) and a cyclooctyne (B158145) derivative. rsc.org Unlike the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds efficiently under physiological conditions without the need for a cytotoxic metal catalyst, making it suitable for in vivo applications. rsc.orgresearchgate.netbiochempeg.cominterchim.fraatbio.cominterchim.fracs.org
The driving force behind the SPAAC reaction is the inherent strain energy within the cyclic alkyne, such as the DBCO moiety. rsc.orginterchim.fracs.org Cyclooctynes, including DBCO, contain a strained triple bond within an eight-membered ring. This ring strain increases the ground state energy of the alkyne, lowering the activation energy required for the cycloaddition reaction with an azide. broadpharm.comrsc.orginterchim.frnih.gov
DBCO (dibenzocyclooctyne), also known as ADIBO or DIBAC, is recognized as one of the most reactive cyclooctynes for SPAAC. lumiprobe.cominterchim.frlumiprobe.com The fusion of the alkyne ring with two benzene (B151609) rings in DBCO contributes to the strain and enhances its reactivity. nih.gov While the aryl ring fusion can enhance strain, the presence of "flagpole" hydrogen atoms ortho to the aryl/cyclooctyne ring junction can potentially decrease reactivity due to steric interference with the azide in the transition state. nih.gov Modifications to the DBCO structure, such as the introduction of electron-withdrawing groups or oxidation of adjacent functional groups, can further increase reaction rates. magtech.com.cnnih.gov
The SPAAC reaction between the strained alkyne of the DBCO moiety and an azide functional group results in the formation of a stable 1,2,3-triazole ring. rsc.orgbiochempeg.cominterchim.fraatbio.cominterchim.fr This triazole linkage is a robust, irreversible covalent bond that is stable under physiological conditions. biochempeg.cominterchim.fraatbio.com The reaction proceeds through a concerted mechanism, where the azide acts as a 1,3-dipole and the strained alkyne as the dipolarophile. nih.govresearchgate.net The formation of the aromatic triazole ring is thermodynamically favorable and contributes to the stability of the reaction product. biochempeg.cominterchim.fraatbio.cominterchim.fr
Reaction Kinetics and Efficiency of ROX DBCO, 5-Isomer
The reaction kinetics of SPAAC, including reactions involving DBCO derivatives like this compound, are influenced by several factors. While SPAAC reactions are generally slower than CuAAC reactions, they are sufficiently fast for many biological applications. rsc.orgacs.org DBCO reacts rapidly with azides, with a reaction rate significantly higher than that of copper-catalyzed reactions and many other cyclooctynes. lumiprobe.comlumiprobe.com
The reaction rate of DBCO with azides can vary depending on the structure of the azide substrate. Studies have investigated the reaction rates of DBCO with different azides. For instance, the reaction rate between phenyl azide and DBCO is reported to be 0.033 M⁻¹s⁻¹ in organic solvents. nih.gov In contrast, the reaction rate with benzyl (B1604629) azide is higher, around 0.31 M⁻¹s⁻¹. nih.gov Aliphatic azides generally react faster with DBCO than aromatic azides. nih.gov The electron-donating capacity of the azide can also influence the reaction rate. researchgate.net For example, 1-azido-1-deoxy-β-D-glucopyranoside was found to react faster with sulfo DBCO-amine than 3-azido-L-alanine. researchgate.net
While specific kinetic data for this compound with a wide range of azide substrates were not extensively detailed in the search results, the reactivity is expected to be similar to other DBCO conjugates, with variations depending on the specific azide structure and reaction conditions. The presence of the bulky ROX group might introduce some steric considerations, potentially affecting the reaction rate compared to smaller DBCO conjugates.
Several factors can influence the speed and yield of SPAAC reactions in biological media:
Buffer and pH: The type of buffer and pH can significantly impact reaction rates. Studies have shown that reaction rates of sulfo DBCO-amine with azides vary in different buffers, with HEPES (pH 7) showing higher rates compared to PBS (pH 7). researchgate.net Higher pH values generally increase reaction rates, except in certain buffers like HEPES. researchgate.net
Temperature: Increasing the temperature typically increases reaction rates. Altering the temperature from room temperature to 37 °C can result in a significant increase in reaction rates. nih.gov
Solvent Composition: While SPAAC reactions involving DBCO are often conducted in aqueous buffers for biological relevance, reported rate constants are sometimes determined in organic solvents like DMSO or acetonitrile. researchgate.net The presence of water can increase the rate of 1,3-dipolar cycloaddition reactions. researchgate.net Adding organic solvents like DMSO can extend the half-life of aqueous stock solutions of DBCO-modified molecules and does not negatively affect SPAAC reaction rates. baseclick.eu
Steric Hindrance: Bulky substituents on either the alkyne or the azide can introduce steric hindrance, potentially slowing down the reaction. acs.org
Presence of Additives: Certain additives, such as surfactants, have been shown to increase the reaction kinetics of SPAAC and improve conjugation efficiency. researchgate.net For example, the addition of lauryldimethylamine N-oxide (LDAO) strongly accelerated the conjugation reaction between an azidocoumarin and DBCO-(PEG)4-NH2. researchgate.net
Concentration of Reactants: Higher concentrations of the DBCO conjugate and the azide substrate will generally lead to faster reaction rates. researchgate.net
Stability of DBCO: The DBCO functional group can lose reactivity over time due to oxidation and addition of water to the triple bond, which can affect reaction yield. broadpharm.com Storing DBCO-functionalized molecules at -20°C in the dark is recommended to maintain reactivity. broadpharm.com Aqueous stock solutions may not be stable long-term. baseclick.eu
Despite these factors, SPAAC reactions with DBCO derivatives can achieve almost quantitative yields of stable triazoles. biochempeg.cominterchim.fraatbio.cominterchim.fr The efficiency can be high even in complex biological milieu. nih.govmdpi.com For instance, SPAAC reactions between DBCO-Cy3/Cy5 and azido-modified RNA achieved efficiencies approaching 100%. mdpi.com
Orthogonality Considerations in Multi-Component Bioorthogonal Systems
Orthogonality is a critical aspect of bioorthogonal chemistry, referring to the ability of reactive handles to react specifically with their intended partners without undesired side reactions with other functional groups present in the biological system or with other reactive handles in a multi-component system. rsc.orgbiochempeg.cominterchim.fraatbio.cominterchim.fr
The DBCO-azide reaction is highly specific and bioorthogonal. biochempeg.cominterchim.fraatbio.cominterchim.fr Azides react exclusively with DBCO in the presence of common biological functional groups such as amines (-NH2), thiols (-SH), and carboxylic acids (-COOH). biochempeg.cominterchim.fraatbio.com This high specificity makes the DBCO-azide click chemistry suitable for selective labeling and conjugation in complex biological environments. biochempeg.cominterchim.fraatbio.cominterchim.fr
Minimizing Cross-Reactivity with Endogenous Biomolecules
A cornerstone of bioorthogonal chemistry, including the SPAAC reaction utilizing DBCO, is its high selectivity and minimal cross-reactivity with the native functional groups commonly found in biological systems. mdpi.comrsc.org Endogenous biomolecules such as proteins, nucleic acids, carbohydrates, and lipids contain a variety of functional groups, including amines, thiols, carboxyls, hydroxyls, and aldehydes. thermofisher.com
The strained alkyne structure of DBCO is designed to react specifically and rapidly with azides (N=N=N) through the SPAAC mechanism. interchim.frbroadpharm.com Functional groups abundant in biological environments are largely inert to the DBCO moiety under physiological conditions (neutral pH, aqueous buffer, 37°C). broadpharm.comwur.nl This inherent lack of reactivity with biological functional groups ensures that the DBCO-azide click reaction occurs selectively between the exogenously introduced click partners without interfering with native biochemical processes or labeling unintended biomolecules. broadpharm.commdpi.comrsc.orgwur.nl
Despite this high specificity, strained alkynes like DBCO can exhibit some limited reactivity with thiols through a thiol-yne addition reaction, although this is generally much slower than the reaction with azides. nih.govresearchgate.net The presence of high concentrations of free thiols in the reductive intracellular environment can potentially lead to some off-target labeling. nih.govresearchgate.net Strategies to minimize this include careful reaction optimization, controlling reactant concentrations, and potentially using blocking agents for thiols if necessary, although the primary reaction with azides is significantly favored. The structure of DBCO, with its relatively bulky aromatic rings, also contributes to its reduced reactivity with some nucleophiles compared to less hindered cyclooctynes. nih.govnih.gov
The bioorthogonality of the DBCO-azide reaction is a key feature that allows this compound to be used for specific labeling of azide-modified targets in complex biological matrices, such as cell lysates or even within living cells and organisms, with minimal background signal from non-specific interactions. biotium.combroadpharm.comlumiprobe.com
Selected Reaction Rate Constants for SPAAC (DBCO + Azide) and IEDDA (TCO + Tetrazine) Reactions
| Reaction Pair | Example Reactants | Approximate Second-Order Rate Constant (M⁻¹s⁻¹) | Notes | Source(s) |
| SPAAC | DBCO + Benzyl Azide | 0.24 - 0.31 | Varies with conditions and specific DBCO/azide structure. | nih.gov |
| SPAAC | DBCO + Phenyl Azide | 0.033 | Slower than with benzyl azide. | nih.gov |
| SPAAC | Sulfo DBCO-amine + 3-azido-L-alanine | 0.27–0.77 | Varies with buffer, pH, and temperature. | rsc.org |
| SPAAC | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 0.32–1.22 | Generally faster than with 3-azido-L-alanine, varies with conditions. | rsc.org |
| IEDDA | Tetrazine + trans-Cyclooctene (B1233481) | 10⁴ - 10⁵ | Fastest known bioorthogonal reaction. | nih.govnih.govnih.gov |
Note: Reaction rates can vary significantly depending on the specific structures of the reactants, solvent, temperature, pH, and the presence of additives or biological molecules.
Applications in Bioconjugation and Biomolecule Labeling
Covalent Labeling of Proteins and Peptides
The covalent attachment of fluorescent dyes like ROX to proteins and peptides is fundamental for studying their localization, trafficking, interactions, and function. The SPAAC reaction between ROX DBCO, 5-isomer and an azide-modified protein provides a robust method for achieving this conjugation.
To label a protein with ROX DBCO, an azide (B81097) group must first be introduced into the protein's structure. Several methods have been developed for this purpose:
Metabolic Labeling: This approach involves introducing azide-containing analogs of natural amino acids into cell culture media. thermofisher.com For instance, L-azidohomoalanine (AHA), an analog of methionine, can be incorporated into proteins during de novo protein synthesis. thermofisher.com Similarly, O-GlcNAc transferase can be used to install azidosugars onto serine and threonine residues. Once incorporated, the azide-bearing proteins can be specifically targeted by DBCO-functionalized probes like ROX DBCO. pnas.org
Genetic Code Expansion: This powerful technique allows for the site-specific incorporation of unnatural amino acids containing azide functionalities directly into the protein's polypeptide chain during translation. nih.govacs.org By engineering a unique tRNA/tRNA-synthetase pair, an azide-containing amino acid can be encoded by a nonsense codon (e.g., the amber stop codon, TAG), enabling precise placement of the azide handle at any desired position in the protein sequence. nih.gov
Enzymatic Modification: Specific enzymes can be used to attach azide groups to proteins post-translationally. For example, microbial transglutaminase can ligate an azide-containing amine to glutamine residues. Another strategy involves enzymes like formylglycine-generating enzyme (FGE), which can recognize a specific peptide tag and convert a cysteine residue within it into a formylglycine, which can then be reacted to introduce an azide.
The method used to introduce the azide handle determines whether the subsequent labeling with ROX DBCO is random or site-specific.
Random Labeling: This typically involves chemically modifying naturally occurring amino acid side chains, such as lysines or cysteines. For example, the primary amines on lysine (B10760008) residues can be acylated with a reagent that contains both an NHS ester and an azide group. While effective, this approach generally results in a heterogeneous mixture of labeled proteins, with the dye attached at multiple, non-specific locations. This can sometimes interfere with the protein's function, especially if labeling occurs within an active site or binding interface. broadpharm.comacs.org
Site-Specific Labeling: This approach ensures that the fluorescent probe is attached to a single, predetermined location on the protein. acs.orgpnas.org This is highly desirable for maintaining protein function and for sophisticated applications like fluorescence resonance energy transfer (FRET) that require precise distance control between two fluorophores. nih.gov Methods like genetic code expansion are inherently site-specific. nih.govacs.org Another technique, called redox-activated chemical tagging (ReACT), allows for the highly selective modification of methionine residues, which can then be "clicked" with a DBCO reagent. pnas.org Site-specific methods produce a homogeneous product, which is crucial for structural studies, quantitative assays, and the development of antibody-drug conjugates. acs.orgpnas.org
| Labeling Approach | Methodology | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Random Labeling | Chemical modification of reactive amino acid side chains (e.g., lysine, cysteine). | Technically simpler; does not require genetic manipulation. | Produces heterogeneous product; potential for loss of protein function; labeling sites are not controlled. broadpharm.comacs.org |
| Site-Specific Labeling | Genetic code expansion with unnatural amino acids; enzyme-directed labeling; site-selective chemical modification (e.g., ReACT). nih.govpnas.org | Produces homogeneous, precisely labeled protein; preserves protein function; enables advanced applications (e.g., FRET). nih.govacs.org | Technically more complex; may require genetic engineering of cells. acs.org |
Conjugation to Nucleic Acids (DNA and RNA)
Labeling nucleic acids with fluorescent dyes like ROX is essential for their visualization and quantification in techniques such as real-time PCR, fluorescence in situ hybridization (FISH), and microarray analysis. genelink.commedchemexpress.com this compound allows for the efficient copper-free labeling of azide-modified DNA and RNA. genelink.combroadpharm.com
Similar to proteins, nascent DNA and RNA can be tagged with azides by introducing modified nucleosides into living cells. nih.govrsc.org The cell's metabolic machinery incorporates these analogs into newly synthesized nucleic acids. pnas.orgnih.gov
For DNA, an azide-modified deoxyuridine analog, 5-(azidomethyl)-2'-deoxyuridine (AmdU), has been shown to be stable and effectively incorporated into replicating DNA. nih.govresearchgate.net This allows for the specific labeling of cells undergoing DNA synthesis. For RNA, adenosine (B11128) analogues with azides at the 2'- or N6-positions are incorporated during transcription. escholarship.org Once the azide is incorporated, the nucleic acids can be detected in vitro or in vivo by reaction with ROX DBCO. researchgate.netescholarship.org This strategy is invaluable for studying DNA replication, transcription, and RNA turnover. nih.govacs.org
| Azide-Modified Nucleoside | Target Biomolecule | Key Finding |
|---|---|---|
| 5-(azidomethyl)-2'-deoxyuridine (AmdU) | DNA | Stable in solution and provides robust labeling of cellular DNA. nih.govresearchgate.net |
| 2'-Azidoadenosine | RNA | Metabolically incorporated into cellular RNA, enabling tracking by imaging. escholarship.org |
| N6-Azidoadenosine | RNA | Shows robust integration into cellular RNA within minutes of incubation. escholarship.org |
Synthetic DNA and RNA oligonucleotides are widely used as primers and probes for molecular diagnostics and research. genelink.comjenabioscience.com To create a ROX-labeled probe, an azide-modified phosphoramidite (B1245037) building block can be included at a specific position (5'-end, 3'-end, or internally) during automated solid-phase oligonucleotide synthesis. acs.orggencefebio.com After synthesis and deprotection, the azide-modified oligonucleotide is purified and then reacted with this compound in a simple one-step conjugation. genelink.com
These resulting fluorescently labeled probes are critical components of various molecular biology assays. For example, ROX-labeled probes are used in quantitative PCR (qPCR) and as hybridization probes for detecting specific DNA or RNA sequences in fixed cells (FISH) or on microarrays. genelink.commedchemexpress.com
Functionalization of Carbohydrates and Lipids
Beyond proteins and nucleic acids, ROX DBCO can be used to label other major classes of biomolecules, including carbohydrates (glycans) and lipids, after they have been metabolically tagged with azides. pnas.org
Carbohydrate Labeling: Glycans play crucial roles in cell signaling, recognition, and disease. To label them, cells are treated with azide-containing monosaccharide analogs, such as N-azidoacetylgalactosamine (GalNAz), N-azidoacetylglucosamine (GlcNAz), or N-azidoacetylmannosamine (ManNAz). thermofisher.compnas.org These azidosugars are processed by the cell's glycosylation machinery and incorporated into cell surface glycoconjugates. The azide groups displayed on the cell surface can then be covalently labeled with ROX DBCO for visualization by fluorescence microscopy. pnas.org
Lipid Labeling: Lipids are key components of cell membranes and are involved in energy storage and signaling. Azide-functionalized fatty acid analogs, such as 15-azidopentadecanoic acid, can be fed to cells and incorporated into various lipid species. thermofisher.com This allows for the tracking of lipid metabolism and localization within cellular membranes using copper-free click chemistry with reagents like ROX DBCO. pnas.org
Integration with Polymeric Materials and Nanostructures
The principles of SPAAC are broadly applied to modify the surfaces of materials, creating functionalized platforms for a range of biomedical applications.
This compound is applicable in the development of fluorescent biosensors and diagnostic platforms. The core principle involves immobilizing one part of the azide-DBCO reaction pair onto a surface, such as a microplate well, nanoparticle, or an electrode.
Research has shown that oligonucleotide probes modified with DBCO can be covalently attached to azide-terminated surfaces to create electrochemical DNA and aptamer-based biosensors. acs.org This demonstrates the utility of the DBCO-azide linkage for robust surface functionalization. In a fluorescent detection scenario, a surface could be functionalized with azide groups to capture DBCO-labeled analytes. Alternatively, a surface functionalized with DBCO groups could be used to detect azide-labeled biomolecules. In either case, this compound can be used as a reporter molecule to generate a fluorescent signal upon a successful binding event, allowing for the sensitive detection of target DNA, proteins, or other biomarkers. acs.org
In tissue engineering and 3D cell culture, scaffolds provide a structural support for cells to grow and organize. promega.krvisikol.comibidi.com Making these scaffolds "bioactive"—by attaching molecules that influence cell behavior—is a key goal. Strain-promoted azide-alkyne cycloaddition (SPAAC) is an exceptionally well-suited method for this purpose due to its high efficiency and cytocompatibility. sigmaaldrich.comnih.gov
Hydrogels, which are water-swollen polymer networks, are commonly used as scaffold materials. mcmaster.ca Researchers can fabricate hydrogel scaffolds from polymers like polyethylene (B3416737) glycol (PEG) that are functionalized with azide groups. nih.govrsc.org These azide-rich scaffolds can then be made bioactive by "clicking" on molecules of interest that have been modified with a DBCO group, such as cell-adhesion peptides (e.g., RGD) or growth factors. nih.gov
This compound serves as a critical tool in this process. It can be used to fluorescently label the azide-functionalized scaffold, allowing for visualization of the scaffold's structure and confirmation that the azide groups are present and reactive. kinampark.com Furthermore, it acts as an ideal reagent to quantify the efficiency of the DBCO-azide conjugation reaction on the scaffold material before committing more precious bioactive molecules. The successful and quantifiable "clicking" of this compound onto the scaffold provides confidence that the subsequent attachment of DBCO-modified proteins or peptides will also be successful. kinampark.comnih.gov This approach has been used to create complex, multi-functional scaffolds that can spatially control cell behavior. nih.gov
Table 2: Summary of Applications for this compound
| Application Area | Specific Use | Underlying Principle | Source(s) |
|---|---|---|---|
| Bioconjugation | Metabolic Glycan Labeling | Reaction with azide-modified sugars (e.g., Ac₄ManNAz) incorporated into cell surface glycans. | researchgate.netnih.gov |
| Bioconjugation | Synthesis of Lipid Probes | Reaction with azide-functionalized lipids (e.g., cholesterol-azide) to create fluorescent probes for membrane studies. | rsc.org |
| Materials Science | Biosensor Development | Used as a fluorescent reporter on surfaces functionalized with either azides or DBCO to detect binding events. | acs.org |
| Materials Science | Bioactive Scaffold Construction | Fluorescently tagging azide-modified hydrogel scaffolds and quantifying the efficiency of DBCO-conjugation reactions. | nih.govkinampark.comnih.gov |
Rox Dbco, 5 Isomer in Advanced Research Methodologies
In Vitro and Ex Vivo Imaging Applications
The unique properties of ROX DBCO, 5-isomer make it an invaluable tool for a range of in vitro and ex vivo imaging applications. Its ability to specifically label azide-modified biomolecules within complex biological environments provides researchers with a powerful method to visualize and track cellular components and processes.
Cell Imaging for Subcellular Localization Studies
This compound is instrumental in cell imaging for determining the subcellular localization of biomolecules. By introducing an azide-modified analog of a molecule of interest into cells, researchers can subsequently use this compound to specifically tag and visualize its location. medchemexpress.com This approach leverages the bioorthogonal nature of the click chemistry reaction, which ensures that the dye selectively binds to the azide-modified target, minimizing off-target labeling and background fluorescence. biochempeg.com
For instance, a study might involve metabolically incorporating an azide-containing amino acid into newly synthesized proteins. The cells are then treated with this compound, which reacts with the azide (B81097) groups on the proteins, allowing for their visualization and the determination of their distribution within cellular compartments. biochempeg.com This technique offers high specificity and provides clear insights into the spatial organization of the proteome. The brightness of the ROX fluorophore ensures a strong signal, facilitating detection even of low-abundance proteins. axispharm.com
Organelle-Targeted Labeling and Visualization
The specific labeling capabilities of this compound extend to the targeted visualization of entire organelles. By designing azide-bearing molecules that preferentially accumulate in specific organelles, scientists can use this compound to illuminate these structures. antibodies.comresearchgate.net This strategy relies on the design of targeting moieties that direct the azide probe to organelles such as mitochondria, the nucleus, or lysosomes. nih.gov
One approach involves conjugating an azide group to a molecule known to localize within a particular organelle. Once the azide-probe has reached its destination, the addition of this compound allows for the fluorescent labeling and subsequent visualization of the organelle. This method provides a significant advantage over traditional staining techniques by offering higher specificity and the ability to study organelle dynamics in live cells. nih.gov The reaction's biocompatibility ensures that cellular processes are not unduly perturbed. biochempeg.com
Analysis of Biomolecule Trafficking and Dynamics
Understanding the movement and interactions of biomolecules is crucial for deciphering cellular function. This compound, through its use in pulse-chase-type experiments, enables the tracking of biomolecule trafficking and dynamics. In this approach, cells are first "pulsed" with an azide-modified building block (e.g., an amino acid or nucleoside), which is incorporated into a specific class of biomolecules.
Following a "chase" period, during which the labeled molecules are allowed to traffic through the cell, this compound is added to label the azide-containing biomolecules. By imaging the cells at different time points after the pulse, researchers can follow the movement of the labeled cohort of molecules, providing insights into processes such as protein secretion, receptor recycling, and RNA transport. The high photostability of rhodamine dyes like ROX is advantageous for such time-lapse imaging studies. axispharm.comaxispharm.com
Advanced Fluorescence Microscopy Techniques
The spectral properties of this compound make it well-suited for a variety of advanced fluorescence microscopy techniques that push the boundaries of spatial resolution and provide detailed information about molecular interactions.
Fluorescence Resonance Energy Transfer (FRET) Applications
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring the proximity of two fluorescent molecules on a nanometer scale, providing insights into molecular interactions. In a FRET experiment, an excited "donor" fluorophore can transfer its energy to a nearby "acceptor" fluorophore if their emission and excitation spectra overlap and they are within a certain distance (typically 1-10 nm). eurogentec.com
ROX can serve as an acceptor in FRET pairs with various donor dyes. eurogentec.combroadpharm.com For example, it can be paired with dyes like TAMRA (tetramethylrhodamine). researchgate.net When a biomolecule labeled with a donor dye comes into close proximity with a biomolecule labeled with this compound (the acceptor), a FRET signal can be detected. This allows for the study of protein-protein interactions, conformational changes in proteins, and the kinetics of binding events in real-time. eurogentec.com The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a sensitive molecular ruler.
| Donor | Acceptor | Donor Ex/Em (nm) |
| Mca | Dnp | 325/393 |
| EDANS | DABCYL | 335/493 |
| FAM | QXL®520 | 492/518 |
| FITC | QXL®520 | 494/519 |
| TAMRA | QXL®570 | 541/568 |
| Rox | QXL®610 | 568/591 |
This table showcases potential FRET pairs, including ROX as an acceptor. Data sourced from Eurogentec. eurogentec.com
Super-Resolution Microscopy with this compound
Conventional fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately half the wavelength of the light used. Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy, overcome this limitation, enabling the visualization of cellular structures with nanoscale detail. nih.govyale.edu
ROX is a suitable dye for STED microscopy. axispharm.comatto-tec.com In STED, a focused excitation laser is overlaid with a donut-shaped "STED beam." This STED beam de-excites fluorophores at the periphery of the excitation spot through stimulated emission, effectively narrowing the area from which fluorescence is detected. yale.edu The photophysical properties of ROX, including its high brightness and photostability, are beneficial for withstanding the high laser intensities used in STED microscopy. axispharm.com By labeling specific targets with this compound, researchers can obtain super-resolution images of subcellular structures, such as the cytoskeleton, mitochondria, and protein complexes, providing unprecedented insights into their organization and function. nih.govnih.gov
Flow Cytometry for Cell Population Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of a population of cells. The use of fluorescent dyes is central to this methodology, allowing for the identification and quantification of specific cell types or cellular components. axispharm.com
This compound, is well-suited for flow cytometry applications due to its bright red fluorescence. When cells are labeled with an azide-containing probe that targets a specific cellular marker, subsequent incubation with this compound, allows for the fluorescent tagging of these cells. The DBCO moiety reacts specifically with the azide group, forming a stable covalent bond. As the labeled cells pass through the laser of a flow cytometer, the ROX dye is excited and emits a fluorescent signal that is detected and quantified. This enables the analysis and sorting of cell populations based on the presence and abundance of the targeted marker.
Table 1: Properties of this compound Relevant to Flow Cytometry
| Property | Value | Significance in Flow Cytometry |
| Excitation Maximum | ~570 nm | Aligns with common laser lines in flow cytometers. |
| Emission Maximum | ~590 nm | Provides a distinct signal in the red channel, allowing for multicolor analysis. |
| Molar Extinction Coefficient | ~80,000 M⁻¹cm⁻¹ | High value indicates efficient light absorption, leading to brighter signals. |
| Quantum Yield | High | Efficient conversion of absorbed light into emitted fluorescence enhances detection sensitivity. |
| Chemical Reactivity | DBCO group reacts with azides | Enables specific and covalent labeling of target molecules for stable signal. |
Spectroscopic Studies Beyond Basic Characterization
Time-resolved fluorescence spectroscopy (TRFS) is a technique that measures the decay of fluorescence intensity over time after excitation by a pulse of light. montana.edu This decay, or fluorescence lifetime, is sensitive to the local environment of the fluorophore. researchgate.netassaygenie.com Changes in factors such as solvent polarity, viscosity, and the presence of quenching molecules can alter the fluorescence lifetime. researchgate.net
When this compound, is used as a probe, TRFS can provide detailed information about its molecular surroundings. For instance, upon binding to a biomolecule, the local environment of the ROX dye may change, leading to a measurable shift in its fluorescence lifetime. This allows researchers to study conformational changes in proteins, the formation of biomolecular complexes, and the dynamics of cellular structures. biorxiv.org The high quantum yield and photostability of ROX contribute to the acquisition of high-quality TRFS data. axispharm.com
Fluorescence anisotropy is a technique that provides information about the size and shape of molecules in solution by measuring the rotational diffusion of a fluorophore. cam.ac.uk When a fluorescent molecule is excited with polarized light, the emitted light will also be polarized. The degree of polarization, or anisotropy, is influenced by how much the molecule rotates during the time it is in the excited state (the fluorescence lifetime). cam.ac.uknih.gov
Table 2: Application of this compound in Advanced Spectroscopic Methods
| Spectroscopic Technique | Information Gained | Key this compound Property | Research Finding Example |
| Time-Resolved Fluorescence Spectroscopy (TRFS) | Local environment, conformational changes, binding events. biorxiv.org | Environmentally sensitive fluorescence lifetime. researchgate.net | A change in the fluorescence lifetime of ROX-labeled protein upon ligand binding indicates a conformational shift. |
| Fluorescence Anisotropy | Molecular size, shape, and rotational diffusion. cam.ac.uk | Stable fluorescence signal and defined fluorescence lifetime. | An increase in anisotropy upon mixing a ROX-labeled protein with a potential binding partner suggests the formation of a larger complex. |
Applications in Proteomics and Interactome Mapping
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to study the functional state of enzymes within complex biological systems. wikipedia.orgnih.gov ABPP utilizes chemical probes that covalently bind to the active site of specific classes of enzymes. wikipedia.org
In the context of ABPP, this compound, can serve as a reporter tag. An activity-based probe is designed with a reactive group that targets a specific enzyme family and an azide handle. After the probe has reacted with its target enzymes in a proteome, this compound, is introduced. The DBCO group on the ROX molecule reacts with the azide on the probe via copper-free click chemistry. This results in the fluorescent labeling of the active enzymes, allowing for their detection and quantification through techniques like gel electrophoresis or mass spectrometry. This approach enables the profiling of enzyme activity in different cellular states or in response to inhibitors. universiteitleiden.nlcreative-biolabs.com
Understanding the intricate network of protein-protein and DNA-protein interactions is fundamental to molecular biology. nih.govnih.gov this compound, can be employed in various assays to study these interactions.
For investigating protein-protein interactions, one protein can be labeled with an azide, and its potential binding partner can be labeled with this compound. The proximity of the two molecules upon interaction can be detected using techniques like Förster Resonance Energy Transfer (FRET), where the ROX dye can act as an acceptor for a donor fluorophore on the other protein. biorxiv.org
Similarly, to study DNA-protein interactions, a DNA molecule can be modified with an azide group at a specific location. nih.gov A protein of interest can then be labeled with this compound. The binding of the labeled protein to the azide-modified DNA can be monitored through the resulting fluorescence signal. refeyn.com Fluorescence polarization assays are also a powerful tool for studying these interactions. rsc.org
Development of Novel Biosensors and Diagnostic Tools
The unique characteristics of this compound, particularly its ability to participate in bioorthogonal reactions, have been harnessed for the development of innovative biosensors and diagnostic tools. The underlying principle involves a two-step process: first, a biomolecule of interest is metabolically, enzymatically, or chemically tagged with an azide group. Subsequently, the azide-modified biomolecule is detected with this compound. The covalent bond formed between the DBCO group and the azide results in the stable attachment of the highly fluorescent ROX dye to the target, enabling its detection and quantification. lumiprobe.combiosearchtech.com
This strategy has been employed in various applications, including fluorescence immunoassay, microarray analysis, and molecular diagnostics. The development of electrochemical DNA/aptamer biosensors based on SPAAC for the detection of DNA and proteins further illustrates the versatility of this approach in creating novel diagnostic platforms. researchgate.net
Real-Time Detection of Specific Biomarkers
The brightness and photostability of the ROX fluorophore make it suitable for real-time detection of specific biomarkers, allowing for the monitoring of dynamic biological processes. While direct real-time detection of biomarker concentration with this compound is an emerging area, related research highlights its potential. For instance, a study on mitophagy, the process of mitochondrial degradation, utilized a trifunctional probe incorporating a ROX-lactam moiety that becomes fluorescent in the acidic environment of lysosomes. nih.gov This demonstrates the capacity of ROX-based probes to act as "turn-on" sensors for real-time monitoring of physiological changes within living cells. nih.gov
In a more direct application of biomarker detection, a dual-fluorophore DNA biosensor was developed for the detection of specific DNA sequences, namely the SRY gene and the DYS14 marker. researchgate.net This system used ROX-labeled probes and demonstrated a specific limit of detection for these biomarkers. researchgate.net
| Biomarker Target | Detection Method | Fluorophore | Limit of Detection (LOD) |
| SRY gene | Dual-fluorophore DNA biosensor with MWCNT quenching | ROX | 4.5 nM |
| DYS14 marker | Dual-fluorophore DNA biosensor with MWCNT quenching | FAM | 7.6 nM |
Multiplexed Detection Systems
The distinct spectral properties of ROX, with its relatively long-wavelength emission, make it an excellent candidate for use in multiplexed detection systems, where multiple targets are detected simultaneously. genaxxon.com In such systems, this compound can be used in combination with other fluorescent probes that have different excitation and emission spectra.
One research study demonstrated a dual-color detection system to study mitophagy by employing a red-emissive ROX-based probe alongside a blue-emissive coumarin-based probe (DBCOBlue-ΔΨm). nih.gov The two probes were used to label mitochondria and track their delivery to lysosomes through distinct fluorescent signals. nih.gov
Another study focused on multiplexed metabolic glycan labeling, where two different cell populations were distinguished using two-color detection. nih.gov This was achieved by labeling one cell type with an azide-containing sugar and the other with an alkyne-containing sugar, followed by sequential click reactions with DBCO-Carboxyrhodamine 110 and an azide-functionalized AF647 dye. nih.gov While not using ROX DBCO directly, this research validates the principle of using different DBCO-conjugated dyes for multiplexed analysis.
Furthermore, the development of a dual-fluorophore biosensor for the simultaneous detection of the SRY gene and the DYS14 marker, using ROX and FAM labeled probes, provides a concrete example of multiplexed biomarker detection. researchgate.net The distinct emission spectra of ROX and FAM allowed for the independent quantification of both DNA targets in the same sample. researchgate.net
| Fluorophore 1 | Fluorophore 2 | Application Example |
| ROX | Coumarin | Dual-color detection of mitophagy in living cells |
| ROX | FAM | Simultaneous detection of two distinct DNA sequences |
| Carboxyrhodamine 110 | AF647 | Multiplexed labeling of different cell populations |
Comparative Analysis and Methodological Advancements
Comparison with Other Fluorescent DBCO Conjugates
The utility of a fluorescent probe is defined by its performance in experimental applications. ROX DBCO, 5-isomer, a conjugate of Rhodamine X (ROX) dye and dibenzocyclooctyne (DBCO), is one of many such probes available for copper-free click chemistry. antibodies.com Its performance is best understood in comparison to other fluorophores attached to the same reactive DBCO moiety.
The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. This compound, is recognized as a bright, red-emitting dye. antibodies.comalabiolab.ro It possesses a high molar extinction coefficient of 93,000 M⁻¹cm⁻¹ and an exceptional fluorescence quantum yield of 1.00. antibodies.combroadpharm.com These characteristics make it highly detectable in various applications.
Other fluorophores are also conjugated to DBCO, each offering a different set of performance characteristics. For instance, companies like Biotium offer a wide selection of their proprietary CF® Dyes conjugated to DBCO, which are promoted as having superior brightness, photostability, and signal-to-noise ratios compared to other fluorescent dyes. biotium.com The choice of fluorophore-DBCO conjugate allows researchers to select for specific spectral properties (e.g., excitation/emission wavelengths) suitable for multiplexing with other fluorescent labels or for matching available instrument light sources and detectors. biotium.comresearchgate.net
Below is a comparative table of performance characteristics for various dye-DBCO conjugates.
Table 1: Comparative Performance of Selected Fluorophore-DBCO Conjugates This is an interactive table. You can sort and filter the data.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |
|---|---|---|---|---|---|
| ROX, 5-isomer | 570 antibodies.combroadpharm.com | 591 antibodies.combroadpharm.com | 93,000 antibodies.combroadpharm.com | 1.00 antibodies.com | Bright red dye, high quantum yield. alabiolab.ro |
| TAMRA, 5-isomer | 546 interchim.fr | 565 interchim.fr | 80,000 interchim.fr | Not specified | Excellent photostability, insensitive to pH 4-9. interchim.fr |
| Fluorescein (B123965) (FAM), 6-isomer | 490 interchim.fr | 513 interchim.fr | 80,000 interchim.fr | Not specified | Common green-emitting dye. alabiolab.ro |
| AF 488 | 495 | 519 | 71,000 | 0.92 | Green fluorophore. lumiprobe.com |
| AF 555 | 555 | 565 | 150,000 | 0.10 | Yellow fluorophore. lumiprobe.com |
| AF 568 | 578 | 603 | 91,000 | 0.69 | Orange fluorophore. lumiprobe.com |
| sulfo-Cyanine3 | 555 | 570 | 150,000 | 0.09 | Water-soluble cyanine (B1664457) dye. alabiolab.ro |
| BDP 558/568 | Not specified | Not specified | Not specified | Not specified | Bright and photostable yellow dye. lumiprobe.com |
Differentiation from Other Cyclooctyne (B158145) and Azide-Reactive Systems
The SPAAC reaction is not limited to DBCO. Several other cyclooctynes have been developed, each with a unique reactivity profile. Understanding these differences is key to selecting the appropriate tool for a given bioorthogonal labeling task.
Dibenzocyclooctyne (DBCO), also referred to as azadibenzocyclooctyne (ADIBO), is among the most popular and reactive cyclooctynes used for SPAAC. chempep.combio-connect.nl Its high reactivity is driven by the significant ring strain, which is released upon cycloaddition with an azide (B81097). lumiprobe.com This allows for rapid labeling even at low concentrations. bio-connect.nl
Other commonly used cyclooctynes include bicyclo[6.1.0]nonyne (BCN). BCN is smaller and less hydrophobic than DBCO, which can be an advantage when minimizing the perturbation of a labeled biomolecule is critical. chempep.com However, this generally comes at the cost of lower reactivity compared to DBCO. biotium.comresearchgate.net
Research findings consistently demonstrate the superior reaction kinetics of DBCO:
The general order of reactivity for several cyclooctynes has been reported as: MOFO < DIBO < DIFO < DBCO < BARAC. researchgate.net
A comparative study on post-functionalizing adeno-associated viruses (AAVs) showed a significantly stronger signal with a DBCO-fluorophore conjugate compared to a BCN-fluorophore conjugate after one hour. researchgate.net
In live-cell labeling experiments, the SPAAC reaction between a DBCO-HaloTag conjugate and an azide-functionalized fluorophore was found to be approximately 5-fold faster than the reaction with a BCN conjugate. acs.org
Experiments with functionalized magnetic nanoparticles also confirmed the faster kinetics of DBCO compared to other cyclooctynes, with DBCO-functionalized particles showing maximum reaction within the first two hours, while others required up to six hours. acs.org
The primary advantage of DBCO is its high reaction rate. biotium.comacs.org The main disadvantage is its hydrophobicity, which can lead to lower aqueous solubility and an increased tendency to cause aggregation of labeled proteins. nih.gov
Table 2: Reactivity Comparison of Common Cyclooctynes This is an interactive table. You can sort and filter the data.
| Cyclooctyne | Relative Reactivity | Key Advantages | Key Disadvantages |
|---|---|---|---|
| DBCO (ADIBO) | High bio-connect.nlresearchgate.net | Fast reaction kinetics, commercially available with many linkers. chempep.comacs.org | More hydrophobic, can cause aggregation. chempep.comnih.gov |
| BCN | Moderate researchgate.net | Smaller size, less sterically hindering. chempep.com | Slower reaction rates compared to DBCO. researchgate.netacs.org |
The development of DBCO was driven by the need to circumvent the limitations of the original "click" reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The comparison between copper-free SPAAC and copper-catalyzed CuAAC is fundamental to modern bioconjugation strategy.
Copper-Free Click Chemistry (SPAAC):
Advantage - Biocompatibility: The most significant advantage is the elimination of the cytotoxic copper(I) catalyst. chempep.comacs.orgencapsula.com This makes SPAAC, using reagents like ROX DBCO, ideal for applications in living cells and whole organisms where copper toxicity would be a major concern. biotium.comchempep.com
Advantage - Simplicity: The reaction proceeds without any additional catalysts or reagents, simplifying experimental protocols and purification. interchim.frbio-connect.nl
Disadvantage - Kinetics: While DBCO is highly reactive for a copper-free system, some CuAAC reactions can still be faster. chempep.com However, some studies have noted that DBCO-azide reactions can achieve even greater efficiency than CuAAC reactions. bio-connect.nl In a direct comparison for preparing oligonucleotide-protein conjugates, a specific ynamine-CuAAC reaction was found to be significantly faster than the DBCO-SPAAC reaction. nih.gov
Copper-Catalyzed Click Chemistry (CuAAC):
Advantage - Kinetics: CuAAC reactions are known for their extremely high efficiency and rapid rates, often exceeding those of many SPAAC systems. chempep.commdpi.com
Disadvantage - Cytotoxicity: The requisite copper(I) catalyst is toxic to living cells, which severely limits its use for in vivo studies and can interfere with biological processes. chempep.comacs.org
Disadvantage - Complexity: The reaction requires a copper source and a reducing agent (like sodium ascorbate) to maintain copper in the active Cu(I) state, adding complexity to the reaction setup and purification. mdpi.com Residual copper must often be removed from the final product. acs.org
Table 3: Comparison of Click Chemistry Methodologies This is an interactive table. You can sort and filter the data.
| Feature | Copper-Free Click Chemistry (SPAAC with DBCO) | Copper-Catalyzed Click Chemistry (CuAAC) |
|---|---|---|
| Catalyst Required | No interchim.fr | Copper(I) chempep.com |
| Biocompatibility | High; suitable for live cells and in vivo use. chempep.comencapsula.com | Low; copper is cytotoxic. acs.org |
| Reaction Conditions | Mild, aqueous buffers. aatbio.com | Requires copper source and reducing agent. mdpi.com |
| Kinetics | Generally fast, but can be slower than CuAAC. chempep.comnih.gov | Typically very fast and high-yielding. mdpi.com |
| Bioorthogonality | Excellent; azide and DBCO are abiotic. chempep.com | Excellent; azide and alkyne are abiotic. mdpi.com |
| Primary Use Case | Bioconjugation in sensitive biological systems. acs.org | Material science, in vitro bioconjugation. mdpi.com |
Strategies for Enhancing Labeling Efficiency and Specificity
Achieving high efficiency and specificity in labeling experiments with this compound is critical for generating reliable data. Several methodological factors can be optimized to improve outcomes. thermofisher.com
Molar Ratio and Concentration: The stoichiometry of the reactants is crucial. Using a molar excess (typically 1.5- to 10-fold) of one component can drive the reaction to completion. thermofisher.com For antibody-small molecule conjugations, a 7.5-fold excess is a recommended starting point. thermofisher.com Reactions are also more efficient at higher reactant concentrations. interchim.fralphathera.com
Incubation Time and Temperature: While DBCO-azide reactions are relatively fast, extending the incubation time can improve the labeling yield. interchim.frresearchgate.net Reactions are often run for 4-12 hours at room temperature, but can be extended overnight at 4°C. thermofisher.com In some cases, increasing the temperature to 37°C can further optimize conjugation. thermofisher.com
Solvent and Buffer Choice: The reaction should be performed in a buffer free of azide, as it will compete with the azide-labeled molecule for the DBCO reagent. interchim.fraatbio.com While the reaction works well in aqueous buffers, a small amount of an organic solvent like DMSO may be needed to dissolve the DBCO reagent initially. interchim.frthermofisher.com
Use of Linkers: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), between the fluorophore and the DBCO moiety can improve the aqueous solubility of the probe, reduce non-specific binding, and minimize aggregation, thereby enhancing labeling efficiency. chempep.cominterchim.fr
Purification: After the labeling reaction, it is important to remove any unreacted DBCO reagent through methods like dialysis or desalting columns. thermofisher.com This prevents potential off-target reactions or interference in downstream applications.
Order of Operations: In complex multi-step conjugations, such as labeling an antibody that will then be used for a click reaction, performing the click chemistry step prior to the antibody labeling can result in a significant increase in reaction efficiency. alphathera.com
By carefully controlling these parameters, researchers can maximize the performance of this compound, ensuring specific and efficient labeling of their target molecules.
Optimization of Reaction Conditions for Diverse Biological Systems
The core reaction involving this compound is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The efficiency of this copper-free click chemistry reaction is paramount for successful bioconjugation, especially in live-cell or in vivo systems where reactant concentrations are low and the environment is complex. numberanalytics.comnih.gov Optimizing reaction conditions is crucial for maximizing the yield and specificity of the labeling. nih.gov
Several factors have been identified as key influencers of SPAAC kinetics:
pH and Buffer Systems : The pH of the reaction medium can significantly affect the rate of SPAAC reactions. acs.org Studies have shown that changes in pH can alter the charge state and electronic properties of the azide and DBCO reactants, thereby influencing reaction kinetics. nih.gov For instance, higher pH values generally lead to increased reaction rates. rsc.org The choice of buffer is also critical; reactions in HEPES buffer at pH 7 have been shown to be faster than in PBS at the same pH. rsc.org Cell culture media like DMEM can also support faster reactions compared to others like RPMI, indicating that media components can play a role in reaction efficiency. rsc.org
Temperature : While many bioorthogonal reactions are designed to proceed at physiological temperatures (37 °C), adjustments can be made to accelerate kinetics. For certain applications, particularly with cell lysates, briefly heating the reaction mixture to 98 °C for as little as 5 minutes has been shown to dramatically accelerate the SPAAC reaction without inducing non-specific labeling. caltech.edu
Solvents and Additives : The inherent hydrophobicity of the DBCO group can sometimes lead to poor solubility in aqueous biological buffers, hindering reaction efficiency. nih.govnih.gov To counteract this, organic co-solvents like DMSO are often used to dissolve the ROX DBCO reagent before addition to the aqueous reaction mixture. caltech.edu Furthermore, the presence of surfactants can create micelles that may accelerate SPAAC reactions. nih.govacs.org
Reactant Structure and Concentration : The kinetics of SPAAC are directly influenced by the concentration of both the DBCO- and azide-functionalized molecules. numberanalytics.com In live-cell imaging, achieving sufficient labeling may require optimizing the concentration of the this compound probe and the incubation time. acs.org The structure of the azide partner is also important; azides with higher electron-donating capacity tend to react faster with DBCO. rsc.org The inclusion of a PEG linker on the DBCO reagent has been shown to enhance reaction rates, likely by improving solubility and reducing steric hindrance. rsc.org
The optimization of these parameters is often system-dependent, requiring empirical testing to achieve the best performance for a specific biological context, whether it be on the cell surface, within organelles, or in whole organisms. wur.nlacs.org
| Parameter | Effect on Reaction Rate | Example/Finding | Citation |
|---|---|---|---|
| pH | Higher pH generally increases the rate. | Reaction rates increase at higher pH values (tested from pH 5 to 10). | rsc.org |
| Buffer Type | Buffer composition significantly impacts kinetics. | HEPES buffer (pH 7) showed higher rate constants (0.55–1.22 M-1s-1) compared to PBS (pH 7) (0.32–0.85 M-1s-1). | rsc.org |
| Temperature | Increased temperature accelerates the reaction. | Heating to 98°C for 5 minutes provided quantitative labeling, compared to 16 hours at room temperature. | caltech.edu |
| Solvents/Additives | Co-solvents (e.g., DMSO) and PEG linkers improve solubility and rates. | A PEG linker enhanced reaction rates by 31 ± 16%. | rsc.org |
| Reactant Concentration | Higher concentrations lead to faster rates. | In cell lysate experiments, complete mass shifting required 1000 µM of a DBCO-PEG reagent. | caltech.edu |
Development of Cleavable or Responsive Linkers
To add a layer of functional control to bioconjugation, this compound can be used in conjunction with or incorporated into constructs containing cleavable or responsive linkers. These linkers remain stable under general physiological conditions but break apart in response to a specific trigger, allowing for the conditional release or deactivation of the fluorescent probe. axispharm.comnih.gov This strategy is particularly powerful in drug delivery systems and for designing "turn-off" or activatable probes. acs.org
Several classes of responsive linkers have been developed for use with bioorthogonal chemistry:
Redox-Responsive Linkers : These linkers typically contain a disulfide (S-S) or diselenide (Se-Se) bond. mdpi.comnih.gov These bonds are stable in the oxidizing extracellular environment but are readily cleaved in the highly reducing intracellular environment, such as the cytoplasm, due to the high concentration of glutathione (B108866) (GSH). rsc.orgacs.org A probe like DBCO-S-S-acid can be used to create conjugates that release their cargo inside the cell. medchemexpress.com This approach has been used to detach cells from surfaces by cleaving the disulfide bond linking them. rsc.org
pH-Sensitive Linkers : These linkers are designed to hydrolyze under acidic conditions. nih.gov Acylhydrazones are a prominent example, remaining stable at neutral pH (7.4) but cleaving rapidly in the acidic environments of endosomes and lysosomes (pH 4.5-6.5). chinesechemsoc.orgmdpi.com This allows for the specific release of a molecule within these organelles after cellular uptake.
Enzyme-Cleavable Linkers : Specific peptide sequences can be incorporated as linkers that are substrates for enzymes overexpressed in a particular disease state or cellular compartment. nih.govtcichemicals.com For example, dipeptide linkers like Valine-Citulline (Val-Cit) are readily cleaved by lysosomal proteases such as Cathepsin B, which is often upregulated in tumor cells. tcichemicals.com
Light-Cleavable Linkers : Photolabile linkers, such as those containing an o-nitrobenzyl group, offer high spatiotemporal control. axispharm.comnih.gov The covalent bond can be broken by irradiation with light of a specific wavelength, allowing for precise, on-demand release of a probe or drug at a targeted location. nih.govaxispharm.com
The integration of these linkers with DBCO-functionalized dyes like this compound enables the design of sophisticated probes for advanced biological studies and therapeutic applications.
| Linker Type | Cleavage Trigger | Chemical Moiety Example | Typical Application Environment | Citation |
|---|---|---|---|---|
| Redox-Responsive | Reducing agents (e.g., Glutathione) | Disulfide bond (-S-S-) | Intracellular cytoplasm | rsc.orgmedchemexpress.com |
| pH-Sensitive | Acidic pH | Acylhydrazone | Endosomes, Lysosomes, Tumor Microenvironment | nih.govchinesechemsoc.org |
| Enzyme-Cleavable | Specific enzymes (e.g., proteases) | Dipeptide (e.g., Val-Cit) | Lysosomes, Tumor Tissue | nih.govtcichemicals.com |
| Light-Cleavable | Light of a specific wavelength | o-Nitrobenzyl group | User-defined (spatiotemporal control) | axispharm.comnih.gov |
Emerging Methodologies Utilizing this compound
The robust nature of the ROX fluorophore and the bioorthogonal reactivity of the DBCO group have positioned this compound as a valuable tool in a variety of emerging and advanced methodologies beyond simple labeling.
Super-Resolution Microscopy (SRM) : The photophysical properties of rhodamine dyes like ROX make them suitable for advanced imaging techniques such as Stimulated Emission Depletion (STED) and Single-Molecule Localization Microscopy (SMLM). sciencecodex.comnih.gov These methods bypass the diffraction limit of light, enabling visualization of cellular structures at the nanoscale. The brightness and photostability of rhodamines are critical for achieving the high photon counts needed for precise localization. sciencecodex.com this compound can be used to specifically target and label biomolecules of interest for subsequent super-resolution imaging.
Fluorescence Resonance Energy Transfer (FRET) : FRET is a distance-dependent interaction between two fluorophores (a donor and an acceptor) that can be used to probe molecular interactions and conformational changes. nih.gov ROX can serve as an effective FRET acceptor for donor dyes like fluorescein (FAM). medchemexpress.com By incorporating this compound and a donor-labeled azide into a biological system, researchers can create FRET-based biosensors. For example, a FRET signal could be generated upon the binding of two different molecules, each labeled via click chemistry, or a change in FRET could signal the cleavage of a dual-labeled probe by an enzyme. researchgate.net
Nucleic Acid Labeling and Analysis : ROX has a long history of use in nucleic acid quantification and sequencing. axispharm.comthermofisher.com this compound allows for the copper-free click labeling of azide-modified nucleic acids. This is useful for tracking the localization and dynamics of specific DNA or RNA molecules within living cells and for constructing complex nucleic acid-based probes and structures. genelink.com
Dual-Labeling and Multiplexed Imaging : The specific reactivity of the DBCO-azide pair allows it to be used alongside other bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO). rsc.org This orthogonality enables researchers to label different molecular targets in the same system with distinct probes. For example, one could label a protein with this compound and a lipid with a tetrazine-functionalized green dye, allowing for simultaneous visualization of both targets. rsc.org
These emerging applications highlight the versatility of this compound as a molecular probe, extending its utility from a simple fluorescent tag to a key component in sophisticated assays for probing complex biological processes.
Conclusion and Future Research Directions
Summary of Key Contributions of ROX DBCO, 5-Isomer to Academic Research
This compound is a molecule that joins a bright and photostable rhodamine X (ROX) dye to a dibenzocyclooctyne (DBCO) group. broadpharm.comlumiprobe.com This DBCO group is central to its primary application: copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. magtech.com.cnnumberanalytics.com This reaction allows for the covalent labeling of azide-modified biomolecules in living systems without the need for toxic copper catalysts, a significant advantage for in vivo studies. biochempeg.commdpi.compapyrusbio.com
The use of the purified 5-isomer of ROX is particularly important for applications where reproducibility is critical. aatbio.com The presence of a single isomer ensures greater consistency in the properties of the resulting bioconjugates, as even minor positional differences between the 5- and 6-isomers can affect biological and photophysical behavior. aatbio.comgoogle.com
Key contributions of this compound to academic research are widespread and include:
Fluorescence Imaging: It serves as a fluorescent reporter for labeling and visualizing a wide array of azide-tagged biomolecules, including proteins, peptides, and nucleic acids, in their native environments. papyrusbio.com This has been instrumental in fluorescence microscopy, flow cytometry, and high-throughput screening.
Bioconjugation: The reagent facilitates the creation of specific and stable bioconjugates. aatbio.com This is crucial for applications ranging from tracking viral particles to developing targeted therapeutic and diagnostic agents. papyrusbio.comacs.org
Cellular and Molecular Biology: By enabling the precise labeling of molecules within cells, this compound has advanced the study of cellular processes like protein synthesis, glycosylation, and drug delivery. nih.gov
Table 1: Key Research Applications of this compound
| Application Area | Description | Research Context |
|---|---|---|
| Bioorthogonal Labeling | Covalent labeling of azide-modified biomolecules in live cells and organisms without copper catalysts. biochempeg.commdpi.com | Fundamental for studying biomolecules in their native environment without causing cellular toxicity. papyrusbio.comnih.gov |
| Fluorescence Microscopy | Provides bright and stable fluorescent signals for high-resolution imaging of subcellular structures and dynamics. wikipedia.org | Used to track the localization and interaction of specific proteins, glycans, and lipids. |
| Targeted Ligand Development | Facilitates the synthesis of dual-labeled ligands for targeted imaging, such as in cancer diagnostics. acs.org | Modular synthesis of ligands for prostate-specific membrane antigen (PSMA) for intraoperative tumor detection. acs.org |
| Nucleic Acid Labeling | Used for labeling amine-modified or azide-modified oligonucleotides for applications like DNA sequencing and FISH. stratech.co.ukthermofisher.com | Improves the sensitivity and specificity of diagnostic assays based on nucleic acid detection. |
Unaddressed Challenges and Limitations in its Current Application
Despite its utility, the application of this compound is not without its challenges:
Isomeric Purity and Synthesis: While the use of a single isomer is a key advantage, ensuring its purity can be a complex and costly aspect of its synthesis. aatbio.com The separation of 5- and 6-carboxy isomers of rhodamine dyes often requires meticulous chromatographic techniques. researchgate.net Any residual isomeric impurity can lead to variability in experimental results. google.com
Reaction Kinetics: While SPAAC reactions with DBCO are significantly faster than early copper-free methods, their reaction rates (typically 1–2 M⁻¹s⁻¹) can still be a limiting factor, especially when dealing with low concentrations of target biomolecules. nih.gov This can necessitate higher reagent concentrations or longer incubation times, potentially increasing background signals. nih.gov
Hydrophobicity and Solubility: The DBCO moiety is hydrophobic, which can affect the solubility and bioavailability of the probe in aqueous biological environments. acs.org This can lead to non-specific binding or aggregation, complicating data interpretation. nih.gov
Background Fluorescence: Like many fluorescent probes, non-specific binding or inherent reactivity can contribute to background signals, which may obscure the true signal from the labeled target, particularly in complex biological systems. nih.govresearchgate.net
Stability: The strained alkyne of the DBCO group, which is key to its reactivity, can also lead to issues with stability under certain conditions, requiring careful handling and storage. numberanalytics.comglpbio.com
Prospective Research Avenues
To overcome these limitations and expand the utility of this compound and similar probes, several research avenues are being actively pursued.
Future research will likely focus on developing more efficient and scalable methods for synthesizing and purifying single-isomer fluorescent probes. This includes optimizing condensation reactions to favor one isomer over the other and designing novel chromatographic or crystallization techniques for more effective separation. researchgate.net The development of synthetic routes that bypass the formation of isomeric mixtures altogether would be a significant breakthrough, potentially lowering costs and improving the reproducibility of research findings. aatbio.com
The application of fluorescent probes like this compound is expanding from traditional 2D cell cultures to more physiologically relevant 3D models such as organoids and spheroids. rouken.bionih.govcrownbio.com A key challenge in these advanced models is ensuring efficient penetration of the probe into the dense tissue-like structures. rouken.biobiorxiv.org Future research will need to optimize probe design for better tissue permeability and develop imaging techniques capable of high-resolution visualization deep within these complex systems. core.ac.uk Such advancements will be critical for studying disease mechanisms and drug responses in models that more accurately mimic human physiology. biorxiv.org
While SPAAC is the established reaction for DBCO, the field of bioorthogonal chemistry is continuously evolving. mdpi.comnih.gov Researchers are exploring new reaction pairs with faster kinetics and improved orthogonality. nih.gov For instance, the development of new strained alkynes or alternative reaction partners for azides could lead to probes with higher reactivity and specificity. magtech.com.cnmdpi.com Furthermore, creating mutually orthogonal systems, where multiple distinct labeling reactions can occur simultaneously in the same biological system, is a major goal. nih.govnih.gov This would allow for the simultaneous tracking of multiple biological targets, providing a more holistic view of cellular processes.
Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are becoming increasingly powerful tools for understanding and predicting the behavior of fluorescent probes. mdpi.comnih.govgoogle.com Future research in this area will likely focus on:
Predicting Photophysical Properties: Accurately modeling the absorption and emission spectra of new dye-linker combinations to rationally design probes with desired optical characteristics, such as near-infrared emissions for deep-tissue imaging. mdpi.com
Modeling Reaction Kinetics: Simulating the SPAAC reaction to understand the factors that govern its speed and efficiency, which can guide the design of faster and more stable DBCO derivatives.
Simulating Biomolecular Interactions: Modeling the interaction of this compound with its biological targets and the surrounding environment to predict potential non-specific binding and optimize probe design for higher specificity and lower background signal. mdpi.comrsc.org
By pursuing these research directions, the scientific community can build upon the foundational contributions of this compound to develop even more powerful tools for unraveling the complexities of biology and medicine.
Expansion into Quantitative Biological Assays with Enhanced Sensitivity
The unique photophysical characteristics of this compound, particularly its high fluorescence quantum yield and significant extinction coefficient, position it as a valuable tool for developing highly sensitive quantitative biological assays. antibodies.comaxispharm.com Its application extends to various analytical techniques where precise and low-level detection of biomolecules is critical.
The integration of this compound into such assays leverages the principles of bioorthogonal chemistry. interchim.fr Specifically, the dibenzocyclooctyne (DBCO) group facilitates a copper-free click chemistry reaction with azide-modified biomolecules. interchim.frbroadpharm.com This strain-promoted alkyne-azide cycloaddition (SPAAC) is highly specific and bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes. interchim.frnih.gov
A key area benefiting from this technology is the quantification of nucleic acids. ROX (Carboxy-X-rhodamine) dyes are widely utilized as passive reference dyes in quantitative real-time polymerase chain reaction (qPCR). jenabioscience.comaxispharm.com In this context, the dye helps to normalize for non-PCR related signal variations, which is crucial for accurate quantification of target DNA. jenabioscience.comjenabioscience.com The high fluorescence intensity of ROX contributes to improved signal-to-noise ratios, thereby enhancing the sensitivity of low-copy-number target detection. axispharm.comjenabioscience.com
Furthermore, the development of advanced immunoassays, such as the proximity extension assay (PEA), showcases the potential for this compound in sensitive protein detection. nih.gov PEA utilizes pairs of antibodies conjugated to oligonucleotides. nih.gov By adapting this technology to use nanobodies site-specifically labeled with fluorescent dyes like a ROX derivative, researchers can achieve augmented assay performance. nih.govbiorxiv.org The bright and stable fluorescence of the ROX moiety allows for the detection of proteins at very low concentrations, which is essential for early disease diagnosis and biomarker discovery. axispharm.comnih.gov
The enhanced sensitivity afforded by this compound is also valuable in cellular imaging and analysis. When used to label azide-modified molecules within cells, the resulting fluorescence can be quantified to provide information on the abundance and localization of specific targets. nih.gov For instance, it can be used in labeling metabolically incorporated azide-containing sugars, lipids, or amino acids, allowing for the quantitative analysis of these biomolecules in various cellular compartments. nih.gov The ability to achieve bright and specific labeling enables the detection of subtle changes in molecular concentrations, which is a significant advantage in studying cellular dynamics and responses to stimuli. axispharm.comnih.gov
The table below summarizes the key properties of this compound that contribute to its role in enhancing the sensitivity of quantitative biological assays.
| Property | Value | Significance in Quantitative Assays | Citation |
| Molecular Formula | C₅₄H₅₀N₄O₅ | Foundational chemical information. | antibodies.combroadpharm.com |
| Molecular Weight | 835.00 g/mol | Essential for stoichiometric calculations in labeling reactions. | antibodies.combroadpharm.com |
| Maximum Excitation | 570 nm | Allows for efficient excitation with common light sources. | antibodies.combroadpharm.comlunanano.ca |
| Maximum Emission | 591 nm | Provides a distinct fluorescent signal for detection. | antibodies.combroadpharm.comlunanano.ca |
| Extinction Coefficient | 93,000 M⁻¹cm⁻¹ | Indicates high light-absorbing capability, contributing to a brighter signal. | antibodies.cominterchim.frbroadpharm.com |
| Fluorescence Quantum Yield | 1.00 | Represents maximum efficiency in converting absorbed light to emitted fluorescence, leading to enhanced sensitivity. | antibodies.com |
Q & A
Q. How do I integrate this compound with emerging bioorthogonal chemistries (e.g., tetrazine ligation)?
- Synergistic Approach : Use ROX tetrazine, 5-isomer for sequential two-step labeling (tetrazine-transcyclooctene followed by SPAAC) to enable multi-target imaging .
- Validation : Confirm orthogonality via competition assays and LC-MS .
Data Interpretation & Reporting
Q. How should I report this compound characterization data to meet journal guidelines?
- Compliance : Follow Beilstein Journal of Organic Chemistry standards:
- Include UV-Vis/fluorescence spectra, HPLC purity (>90%), and synthetic procedures in the main text.
- Deposit raw spectral data and kinetic plots in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
